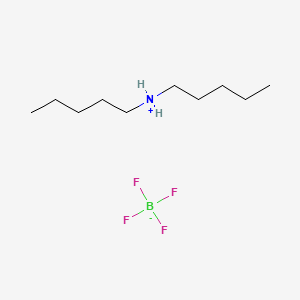

Dipentylamine, tetrafluoroborate(1-)

CAS No.: 73987-15-2

Cat. No.: VC18431173

Molecular Formula: C10H24BF4N

Molecular Weight: 245.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73987-15-2 |

|---|---|

| Molecular Formula | C10H24BF4N |

| Molecular Weight | 245.11 g/mol |

| IUPAC Name | dipentylazanium;tetrafluoroborate |

| Standard InChI | InChI=1S/C10H23N.BF4/c1-3-5-7-9-11-10-8-6-4-2;2-1(3,4)5/h11H,3-10H2,1-2H3;/q;-1/p+1 |

| Standard InChI Key | DLFIDAZFSQGORA-UHFFFAOYSA-O |

| Canonical SMILES | [B-](F)(F)(F)F.CCCCC[NH2+]CCCCC |

Introduction

Chemical Structure and Synthesis

Molecular Composition

Dipentylamine, tetrafluoroborate(1-) consists of a dipentylammonium cation paired with a tetrafluoroborate anion . The dipentylamine moiety features two pentyl chains attached to a central nitrogen atom, creating a bulky cationic structure that influences its reactivity and solubility. The tetrafluoroborate anion contributes to the compound’s stability, particularly in ionic liquid formulations .

Synthesis Methods

The synthesis of dipentylamine, tetrafluoroborate(1-) typically involves two steps:

-

Formation of Dipentylamine:

Dipentylamine is synthesized via reductive amination of pentanal or alkylation of pentylamine with alkyl halides. The reaction proceeds under basic conditions, yielding the secondary amine. -

Salt Formation with Tetrafluoroboric Acid:

Dipentylamine is reacted with tetrafluoroboric acid () in a polar solvent such as acetonitrile or dimethylformamide. The protonation of the amine generates the dipentylammonium cation, which pairs with the tetrafluoroborate anion .

Table 1: Synthesis Conditions for Dipentylamine, Tetrafluoroborate(1-)

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pentylamine, alkyl halide | Ethanol | 60–80 | 70–85 |

| 2 | Acetonitrile | 25–40 | 90–95 |

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals that dipentylamine, tetrafluoroborate(1-) exhibits a decomposition temperature of 290–310°C, significantly higher than many ammonium-based ionic liquids. This stability enables its use in high-temperature reactions, such as palladium-catalyzed cross-couplings .

Solubility and Polarity

The compound is highly soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) but insoluble in aliphatic hydrocarbons. Its Hansen solubility parameters (, ) reflect moderate dispersion forces and strong polar interactions.

Reactivity and Catalytic Applications

Role in Palladium Catalysis

Dipentylamine, tetrafluoroborate(1-) serves as a counterion in palladium complexes, enhancing catalytic activity in cross-coupling reactions. For example, tetrakis(acetonitrile)palladium(II) tetrafluoroborate facilitates the synthesis of phenylacetones from 3-phenylpropylene derivatives . The tetrafluoroborate anion stabilizes the palladium center, preventing agglomeration and improving reaction yields.

Table 2: Catalytic Performance in Phenylacetone Synthesis

Alkylation and Acylation Reactions

The dipentylammonium cation participates in nucleophilic substitution reactions. For instance, it reacts with acyl chlorides to form N-acylated derivatives, a process critical in pharmaceutical intermediate synthesis. Steric hindrance from the pentyl chains moderates reaction kinetics, favoring mono-substitution products.

| Model | Concentration () | Effect |

|---|---|---|

| PC12 cells | 1 | Neurite length: 137.7 ± 12.0 µm |

| PC12 cells | 10 | Neurite length: 187.8 ± 16.4 µm |

| C. elegans CL2006 | 10 | Median lifespan: +32% |

Mechanistic Insights

DPA’s effects are σ-1R-dependent, as evidenced by the absence of lifespan extension in σ-1R mutant C. elegans (strain TM3443) . Co-administration with σ-1R antagonist BD1047 abolishes neuroprotection, confirming receptor-mediated activity . These findings suggest that dipentylamine derivatives could be optimized for central nervous system (CNS) drug development.

Industrial Applications and Patents

Ionic Liquids and Solvents

Dipentylamine, tetrafluoroborate(1-) is employed as a solvent in reactions requiring low volatility and high thermal stability. Patent US20040256743A1 highlights its utility in halogen substitution reactions, where it stabilizes phosphazenium cations and improves reaction yields .

Green Chemistry

The compound’s non-volatile nature aligns with green chemistry principles. In the synthesis of bicyclic hydrocarbons (e.g., norbornane derivatives), it replaces traditional solvents like chloroform, reducing environmental toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume